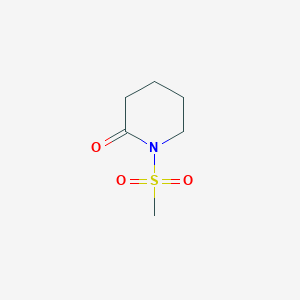
1-(Methylsulfonyl)-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)-2-piperidinone is an organic compound characterized by a piperidinone ring substituted with a methylsulfonyl group
Preparation Methods
The synthesis of 1-(Methylsulfonyl)-2-piperidinone typically involves the reaction of piperidinone with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperidinone+Methylsulfonyl chloride→this compound+HCl
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.
Chemical Reactions Analysis
1-(Methylsulfonyl)-2-piperidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methylsulfonyl)-2-piperidinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-2-piperidinone involves its interaction with specific molecular targets. The methylsulfonyl group is known to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(Methylsulfonyl)-2-piperidinone can be compared with other similar compounds such as:
Methanesulfonyl chloride: Used as a reagent in organic synthesis.
Methylsulfonylmethane: Known for its anti-inflammatory properties and used as a dietary supplement.
The uniqueness of this compound lies in its specific structure and the presence of both the piperidinone ring and the methylsulfonyl group, which confer distinct chemical and biological properties.
Biological Activity
1-(Methylsulfonyl)-2-piperidinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H13NO3S
- Molecular Weight : 189.25 g/mol
- CAS Number : 102646-04-8
This compound exhibits multiple mechanisms of action that contribute to its biological effects:
- Anticancer Activity : Studies have shown that piperidone derivatives, including this compound, can induce apoptosis in various cancer cell lines. These compounds often activate pro-apoptotic pathways through the accumulation of reactive oxygen species (ROS) and the activation of caspases, leading to cell cycle arrest and DNA fragmentation .
- Proteasome Inhibition : Research indicates that certain piperidones act as proteasome inhibitors, increasing levels of polyubiquitinated proteins and thereby promoting apoptosis in cancer cells . This mechanism highlights their potential as anticancer agents.
- Anti-inflammatory Effects : Some studies suggest that compounds with a piperidine structure can exhibit anti-inflammatory properties. They may reduce the production of inflammatory markers and nitric oxide (NO) in activated macrophages, indicating potential use in treating inflammatory diseases .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound and related compounds:
| Activity Type | Cell Lines Tested | Concentration Range | Mechanism of Action |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Low micromolar to nanomolar | Induction of apoptosis via ROS accumulation |
| Proteasome Inhibition | Lymphoma and colon cancer | Low micromolar | Increased polyubiquitinated proteins |
| Anti-inflammatory | Macrophage cells | Varies | Reduction of inflammatory markers and NO production |
Case Studies
- Cytotoxicity in Cancer Cells : A study demonstrated that two novel piperidones exhibited significant cytotoxicity across 14 different cancer cell lines, particularly in acute lymphoblastic lymphoma and colon cancer. The compounds induced apoptosis through ROS accumulation and mitochondrial depolarization, confirming their potential as anticancer therapeutics .
- Inflammation Resolution : Another investigation into piperidine derivatives highlighted their ability to mitigate inflammation in RAW 264.7 macrophages. The compounds effectively reduced pro-inflammatory markers when cells were treated with interferon-gamma and lipopolysaccharide .
- Mechanistic Insights : Detailed mechanistic studies using X-ray crystallography have elucidated how piperidine moieties interact with specific enzymes involved in disease pathways, further validating their therapeutic potential against various conditions, including viral infections like MERS-CoV .
Properties
Molecular Formula |
C6H11NO3S |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
1-methylsulfonylpiperidin-2-one |
InChI |
InChI=1S/C6H11NO3S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H2,1H3 |
InChI Key |
OCAXRCXSBODRTH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















